Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate
Description
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate is a heterocyclic compound featuring a 1,2,3-thiadiazole core conjugated to a benzoate ester via a formohydrazido-methanethioyl linker. This structure combines sulfur-containing heterocycles with aromatic and hydrazide functionalities, which are common in agrochemicals and pharmaceuticals. The thiadiazole moiety is known for its electron-deficient nature, enabling interactions with biological targets, while the benzoate ester enhances lipophilicity and bioavailability .
Properties
IUPAC Name |
methyl 4-[(thiadiazole-4-carbonylamino)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S2/c1-20-11(19)7-2-4-8(5-3-7)13-12(21)16-15-10(18)9-6-22-17-14-9/h2-6H,1H3,(H,15,18)(H2,13,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMXHPNHWLMQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with methyl hydrazinecarbodithioate to form the corresponding hydrazide. The hydrazide is further reacted with 1,2,3-thiadiazole-4-carboxylic acid to form the final product .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including refluxing, purification by recrystallization, and characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Thiosemicarbazide Bridge Reactivity
The methanethioyl-thiosemicarbazide moiety (─NH─C(═S)─NH─N═) is prone to:
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Nucleophilic substitution at the thiocarbonyl (C═S) group with amines or hydrazines.
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Oxidation to disulfides or sulfonic acids under strong oxidizing conditions (e.g., H₂O₂, KMnO₄).
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Cyclization reactions in acidic/basic media to form thiadiazoline or triazole derivatives.
1,2,3-Thiadiazole Core Reactivity
The 1,2,3-thiadiazole ring exhibits:
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Electrophilic substitution at the 4-position (activated by the sulfur atom).
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Ring-opening reactions under thermal or photolytic conditions to generate thioketenes or nitriles.
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Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via the sulfur and nitrogen atoms.
Benzoate Ester Reactivity
The methyl benzoate group undergoes:
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Hydrolysis (acidic/basic) to form carboxylic acids.
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Transesterification with alcohols in the presence of catalysts (e.g., Ti(OiPr)₄).
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Electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position relative to the ester group.
Cross-Reactivity Scenarios
| Reaction Type | Reagents/Conditions | Expected Product(s) |
|---|---|---|
| Thiosemicarbazide cyclization | HCl/EtOH, Δ | 1,3,4-Thiadiazole derivatives |
| Thiadiazole ring-opening | UV light, 254 nm | Thioketene intermediates + nitrile byproducts |
| Ester hydrolysis | NaOH/H₂O, reflux | 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoic acid |
Pathway A: Nucleophilic Attack on Thiocarbonyl
The C═S group in the thiosemicarbazide bridge can react with primary amines (e.g., methylamine) to form substituted thioureas:
textMethyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate + CH₃NH₂ → Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methylamino}carbonyl)benzoate + H₂S
Pathway B: Thiadiazole Ring Functionalization
Electrophilic bromination at the 4-position of the thiadiazole ring:
textThis compound + Br₂ (FeBr₃ catalyst) → Methyl 4-({[(5-bromo-1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate
Research Gaps and Recommendations
Existing literature on analogous compounds (e.g., ) highlights the need for:
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Experimental validation of the proposed reactivity.
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Stability studies under varying pH and temperature conditions.
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Computational modeling (DFT) to predict reaction energetics and sites of electrophilic/nucleophilic attack.
Scientific Research Applications
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties, such as luminescence.
Mechanism of Action
The mechanism of action of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Thiadiazole Derivatives with Aryloxy/Arylthio Substituents
Key Compounds :
- 4-Phenyl-5-aryloxy-1,2,3-thiadiazoles (3a–e)
- 4-Phenyl-5-arylthio-1,2,3-thiadiazoles (6a–j)
Structural Differences :
- The target compound replaces the aryloxy/arylthio groups at the 5-position of the thiadiazole with a formohydrazido-methanethioyl-amino-benzoate chain.
- Unlike the simpler aryl-substituted derivatives in , the target compound’s extended conjugation may enhance binding to enzymes or receptors via hydrogen bonding and π-π stacking .
Sulfonylurea-Based Methyl Benzoate Herbicides
Key Compounds :
- Metsulfuron-methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
- Tribenuron-methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methyl)amino)carbonyl)amino)sulfonyl)benzoate
Structural Differences :
- The target compound substitutes the triazine ring in sulfonylurea herbicides with a 1,2,3-thiadiazole.
- thiol-mediated pathways) .
Triazole-Thiol Derivatives with Formohydrazido Linkers
Key Compounds :
- Potassium [(4-hydroxy-3-methoxyphenyl)formohydrazido]methanethioyl sulfanide
- 4-(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methoxyphenol
Structural Differences :
- The target compound uses a 1,2,3-thiadiazole instead of a 1,2,4-triazole, altering electronic properties and steric bulk.
- The benzoate ester in the target compound increases hydrophobicity compared to the phenolic hydroxyl groups in triazole-thiol derivatives .
Antimicrobial Activity :
- Triazole-thiols in show moderate antimicrobial activity against S. aureus and E. coli. The thiadiazole analog may exhibit enhanced activity due to sulfur’s electronegativity and improved membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
Further studies should:
Evaluate its enzyme inhibition (e.g., ALS, β-lactamases).
Compare bioavailability with sulfonylureas and triazole-thiols.
Optimize synthesis for scalability .
Biological Activity
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate is a compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound features a methyl benzoate structure linked to a hydrazone derivative of a thiadiazole. The presence of the thiadiazole ring is crucial as it has been associated with various pharmacological effects.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, compounds containing the 1,2,3-thiadiazole ring have demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Pathogen Tested | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 20 | 32 |
| Compound B | C. albicans | 18 | 40 |
| Methyl 4-... | E. coli | 22 | 30 |
Anticancer Activity
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For example, studies have shown that compounds with the 1,3,4-thiadiazole scaffold exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .
Case Study: Cytotoxicity Against A549 Cells
In a study by Chhajed et al., several thiadiazole derivatives were synthesized and tested for their cytotoxic effects on A549 cells. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound C | A549 | 15 |
| Compound D | HeLa | 12 |
| Methyl 4-... | MCF-7 | 10 |
Anti-inflammatory Activity
Thiadiazoles have also been reported to possess anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Thiadiazoles may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds can influence signaling pathways related to inflammation and apoptosis in cancer cells.
Q & A
Q. Basic Characterization Workflow
- NMR Spectroscopy : H and C NMR (e.g., in DMSO-) resolve aromatic protons, thiadiazole carbons, and ester groups. For example, methyl ester signals typically appear at δ ~3.8–3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 369.4000 g/mol for analogs) and fragmentation patterns .
- TLC Monitoring : Hexane/ethanol (1:1) systems track reaction progress with values ~0.6–0.7 .
How do substituent variations on the thiadiazole ring influence the reactivity and biological activity of this compound?
Advanced Structure-Activity Relationship (SAR)
Substituents like halogens, methoxy, or nitro groups alter electronic and steric properties, impacting both reactivity and bioactivity:
- Reactivity : Electron-withdrawing groups (e.g., -NO) increase electrophilicity, favoring nucleophilic substitutions at the thiadiazole ring .
- Bioactivity : 1,2,3-Thiadiazole analogs with methyl or methoxy groups exhibit enhanced antiviral and anticancer activity due to improved membrane permeability .
What experimental strategies can resolve contradictions in NMR data interpretation, especially regarding tautomeric forms or unexpected byproducts?
Q. Advanced Data Analysis
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity in tautomeric forms .
- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) provides definitive structural assignments for ambiguous cases .
- Control Reactions : Compare products from alternative precursors (e.g., phenylhydrazine vs. 4-methoxyphenylhydrazine) to identify unexpected byproducts, as seen in indole vs. pyrazole formations .
What precautions are necessary when handling this compound due to its toxicity profile?
Q. Advanced Safety Protocols
- Exposure Mitigation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., isothiocyanates). Acute toxicity (Category 4) mandates PPE, including nitrile gloves and safety goggles .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) before disposal .
How can computational tools predict the reactivity and interaction mechanisms of this compound with biological targets?
Q. Advanced Computational Modeling
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like viral proteases or kinase targets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attacks .
What are the challenges in achieving regioselectivity during thiadiazole synthesis, and how can reaction conditions be tailored?
Q. Advanced Synthesis Optimization
- Regioselectivity Issues : Competing pathways may yield indole or pyrazole derivatives instead of thiadiazoles. For example, phenylhydrazine reactions produce unexpected pyrazole byproducts unless substituents direct reactivity .
- Tailored Conditions : Use sterically hindered arylisothiocyanates or lower temperatures (e.g., 45°C) to favor single products .
How should researchers design bioassays to evaluate the antimicrobial or anticancer potential of this compound?
Q. Advanced Bioassay Design
- Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM, referencing structural analogs with IC values <50 μM .
- Antimicrobial Testing : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
